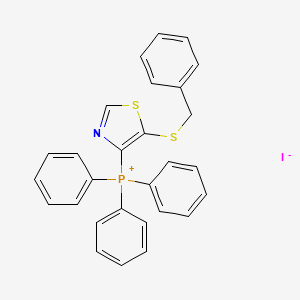

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide, also known as BTP-4I, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazolium salts and has been synthesized using various methods.

科学的研究の応用

Anticancer Properties

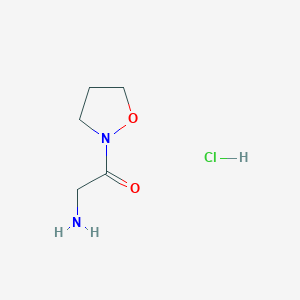

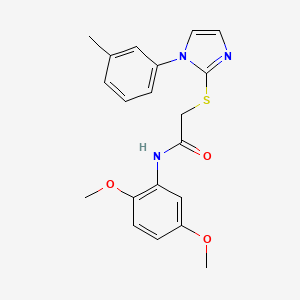

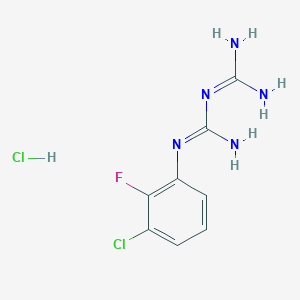

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide: has demonstrated promising anticancer activity. Analogous derivatives were designed and synthesized as sorafenib analogs. In vitro cytotoxicity studies revealed that several compounds significantly inhibited the proliferation of human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines. Notably, specific substitutions (such as 2-F, 4-Cl, and 2,6-di F) exhibited potent activity against HeLa cancer cells, surpassing the reference drug sorafenib .

Apoptosis Induction

Prototype compounds derived from this thiazole-phosphonium hybrid (e.g., 5d, 5g, and 5k) induced apoptotic cell death in HeLa cancer cells. Flow cytometry analysis revealed their ability to block the cell cycle at the sub-G1 phase, further emphasizing their potential as apoptosis-inducing agents .

VEGFR-2 Inhibition

In silico docking studies confirmed that the prototype compound binds to the active site of VEGFR-2 (vascular endothelial growth factor receptor 2). This suggests a potential role in angiogenesis inhibition, which is relevant for cancer therapy .

Antifungal Activity

While anticancer properties dominate the spotlight, it’s worth noting that thiazole derivatives have also been explored for antifungal activity. Related compounds containing the thiazole core have been screened for their effectiveness against fungal pathogens .

Multifunctional Scaffold

The 1,3,4-thiadiazole core in this compound is a versatile scaffold. Its mesoionic nature, liposolubility, and lack of toxicity contribute to its prevalence in bioactive compounds. Researchers continue to explore its diverse biological activities .

Drug Development

Given the favorable features of the thiazole-phosphonium combination, further optimization and modification could lead to novel drug candidates. Researchers may investigate additional biological targets, pharmacokinetics, and toxicity profiles to harness its full potential.

作用機序

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a core structural motif in this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially contributing to its biological activity .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially indicating diverse molecular and cellular effects .

特性

IUPAC Name |

(5-benzylsulfanyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIDWXDNTYVPG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23INPS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2828036.png)